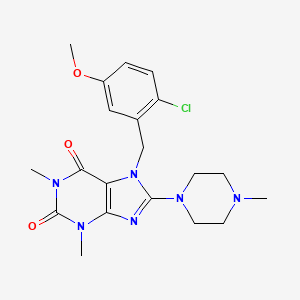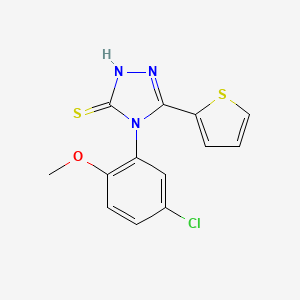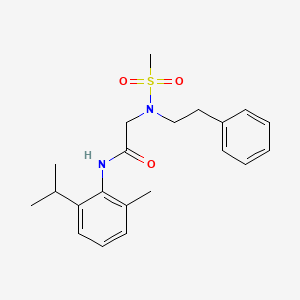![molecular formula C17H25FN2O3S B3500605 N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3500605.png)
N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
説明
N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly known as CCG-63802, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, CCG-63802 has emerged as a promising tool for studying the role of CK2 in various biological processes.
作用機序
CCG-63802 exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the kinase. This prevents the binding of ATP and subsequent phosphorylation of CK2 substrates.
Biochemical and Physiological Effects:
CCG-63802 has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells, and to sensitize cancer cells to chemotherapy. In addition, CCG-63802 has been shown to regulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
One of the major advantages of CCG-63802 is its specificity for CK2, which allows for the study of the role of CK2 in various biological processes. However, one of the limitations of CCG-63802 is its relatively low potency, which requires the use of high concentrations of the compound in experiments. In addition, CCG-63802 has a relatively short half-life in vivo, which limits its use in animal studies.
将来の方向性
There are several future directions for the study of CCG-63802 and its role in various biological processes. One direction is the development of more potent and selective inhibitors of CK2, which could be used in animal studies and clinical trials. Another direction is the study of the role of CK2 in the regulation of other signaling pathways, such as the PI3K/Akt and MAPK pathways. Finally, the development of novel drug delivery systems could enhance the efficacy and specificity of CCG-63802 in cancer therapy.
科学的研究の応用
CCG-63802 has been extensively used as a tool for studying the role of CK2 in various biological processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and to induce cell cycle arrest and apoptosis in cancer cells. CCG-63802 has also been used to study the role of CK2 in the regulation of Wnt signaling, a critical pathway involved in embryonic development and cancer.
特性
IUPAC Name |
N-cycloheptyl-2-[ethyl-(4-fluorophenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-2-20(24(22,23)16-11-9-14(18)10-12-16)13-17(21)19-15-7-5-3-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKYZILDCODQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3500545.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3500547.png)
![tert-butyl 4-[3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-piperidinecarboxylate](/img/structure/B3500550.png)
![methyl 4-chloro-3-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3500551.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3500558.png)

![ethyl 2-{[(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3500571.png)
![4-[4-(4-methylphenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B3500579.png)

![2,2-dimethyl-5-(4-morpholinyl)-9-(2-phenylethyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B3500597.png)
![3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3500609.png)
![4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B3500616.png)